4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide
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Overview
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide is a complex organic compound that features a dihydroisoquinoline core linked to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide typically involves multiple steps:
Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Attachment of the benzohydrazide moiety: This step involves the reaction of the dihydroisoquinoline intermediate with a benzohydrazide derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the imine group in the benzohydrazide moiety to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets may make it useful in the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline core and the benzohydrazide moiety may both contribute to its binding affinity and specificity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown antioomycete activity against the phytopathogen Pythium recalcitrans.
Uniqueness
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide is unique due to its combination of a dihydroisoquinoline core with a benzohydrazide moiety and a trifluoromethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H22F3N3O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H22F3N3O/c26-25(27,28)23-8-4-3-6-21(23)15-29-30-24(32)20-11-9-18(10-12-20)16-31-14-13-19-5-1-2-7-22(19)17-31/h1-12,15H,13-14,16-17H2,(H,30,32)/b29-15+ |
InChI Key |
UZCLVIZXKGZOSK-WKULSOCRSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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